molecular formula C20H23ClN6O2 B2945236 N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251625-96-3

N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2945236
CAS No.: 1251625-96-3
M. Wt: 414.89
InChI Key: VIXIDZZHJFRTGO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C20H23ClN6O2 and its molecular weight is 414.89. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antioxidant and Biological Activities

Compounds structurally related to N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide have been synthesized and evaluated for various biological activities. For instance, a study on the design, synthesis, and biological evaluation of 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide demonstrated notable DPPH radical scavenging activity, alongside analgesic and anti-inflammatory activities, suggesting potential antioxidant applications (Nayak et al., 2014).

Antimicrobial Activity

Research on pyrazoline and pyrazole derivatives, including those structurally similar to the compound , has shown antimicrobial properties. A study on the synthesis, antibacterial, and antifungal activity of new pyrazoline and pyrazole derivatives highlighted their effectiveness against various bacterial and fungal strains, indicating the compound's potential utility in developing new antimicrobial agents (Hassan, 2013).

Coordination Complexes and Antioxidant Activity

Investigations into pyrazole-acetamide derivatives and their coordination complexes have revealed significant antioxidant activity. A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide showed these complexes exhibit substantial antioxidant effects, suggesting the compound's relevance in research focused on oxidative stress and related diseases (Chkirate et al., 2019).

Heterocyclic Chemistry and Synthetic Applications

The synthesis and evaluation of heterocyclic compounds, including triazolo[4,3-a]pyrazines and related structures, have been extensively researched for various applications, including as potential anti-inflammatory, antimicrobial, and anticancer agents. These studies underscore the versatility and potential of compounds similar to this compound in scientific research, particularly in the development of new therapeutic agents and materials (Various Authors, Various Years).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-13-4-3-8-25(11-13)18-19-24-27(20(29)26(19)9-7-22-18)12-17(28)23-16-10-15(21)6-5-14(16)2/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXIDZZHJFRTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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